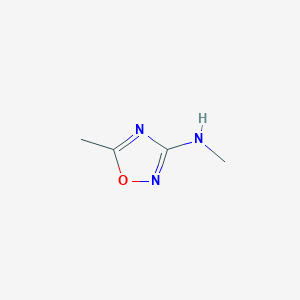

N,5-dimethyl-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3-6-4(5-2)7-8-3/h1-2H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANQHMWHDXKGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,5 Dimethyl 1,2,4 Oxadiazol 3 Amine and Its Derivatives

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Construction

The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods available for its construction. These approaches can be broadly categorized into those proceeding via amidoxime (B1450833) intermediates and those utilizing 1,3-dipolar cycloaddition reactions.

Cyclization Reactions via Amidoxime Intermediates

The most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a suitable electrophile. Amidoximes, readily prepared from the corresponding nitriles and hydroxylamine (B1172632), serve as key building blocks in this process. The reaction proceeds through the O-acylation of the amidoxime, followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring. mdpi.comopenmedicinalchemistryjournal.com

A variety of acylating agents can be employed, including acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents. nih.gov The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to facilitate the cyclization of O-acylamidoximes under mild conditions.

The general synthetic route can be summarized as follows:

Formation of Amidoxime: A nitrile is reacted with hydroxylamine, typically in the presence of a base, to yield the corresponding amidoxime.

O-Acylation: The amidoxime is then acylated on the oxygen atom by an acylating agent.

Cyclodehydration: The resulting O-acylamidoxime undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-oxadiazole ring. openmedicinalchemistryjournal.com

This methodology offers a high degree of flexibility, as the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring can be independently varied by selecting the appropriate starting nitrile and acylating agent.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

An alternative and powerful approach to the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. openmedicinalchemistryjournal.comnih.gov Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as hydroximoyl chlorides, nitroalkanes, or aldoximes.

The [3+2] cycloaddition reaction involves the concerted addition of the nitrile oxide (the 1,3-dipole) across the carbon-nitrogen triple bond of the nitrile (the dipolarophile). This reaction is highly regioselective, leading to the formation of the 1,2,4-oxadiazole ring with a predictable substitution pattern.

The general scheme for this reaction is as follows:

Generation of Nitrile Oxide: The nitrile oxide is generated in situ from a suitable precursor, often by elimination of a leaving group.

Cycloaddition: The nitrile oxide rapidly reacts with a nitrile present in the reaction mixture to form the 1,2,4-oxadiazole ring.

This method is particularly useful for the synthesis of 1,2,4-oxadiazoles with specific substitution patterns that may be difficult to access through the amidoxime route. The scope of the reaction is broad, accommodating a wide range of substituents on both the nitrile oxide and the nitrile.

Targeted Synthesis of N,5-dimethyl-1,2,4-oxadiazol-3-amine and Related Functionalized Derivatives

The synthesis of the specific target molecule, this compound, requires careful selection of starting materials and reaction conditions to introduce the desired methyl groups at the 5-position and on the exocyclic amino group at the 3-position.

Optimization of Reaction Conditions and Reagent Selection for Specific Substitutions

The synthesis of 3-amino-1,2,4-oxadiazoles often involves the use of N-acylguanidines, which can be cyclized to the desired products. For example, an efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the iodobenzene (B50100) diacetate (PIDA)-mediated intramolecular oxidative cyclization of N-acylguanidines. rsc.org This approach provides high yields at ambient temperature.

To obtain the 5-methyl substituent, an acetylating agent such as acetic anhydride (B1165640) can be used in the cyclization of an appropriate amidoxime precursor. The reaction of an N-substituted amidoxime with an acetylating agent would lead to the desired 5-methyl-1,2,4-oxadiazole (B8629897).

The N-methylation of a pre-formed 3-amino-5-methyl-1,2,4-oxadiazole is another viable strategy. Standard N-methylation procedures can be employed, although care must be taken to avoid methylation of the ring nitrogen atoms.

The following table summarizes various reaction conditions for the synthesis of substituted 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Amidoximes and Organic Nitriles | PTSA-ZnCl2 | 3,5-Disubstituted-1,2,4-oxadiazoles | Good | nih.gov |

| Nitriles, Hydroxylamine, and Meldrum's Acid | Microwave irradiation, solvent-free | 3,5-Disubstituted-1,2,4-oxadiazoles | Good to excellent | nih.gov |

| Aromatic N-Acylguanidines | PhI(OAc)2 (PIDA), DMF, room temperature | 3-Amino-1,2,4-oxadiazoles | Moderate to good | rsc.org |

One-Pot and Multicomponent Reaction Strategies for N,5-dimethyl-1,2,4-oxadiazole Scaffolds

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of 1,2,4-oxadiazoles.

A base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a substrate and an oxidant. rsc.org This method proceeds through the in situ formation of an amidoxime, followed by condensation with the aldehyde and subsequent oxidation.

For the synthesis of this compound, a potential one-pot strategy could involve the reaction of N-methyl-N'-hydroxyacetamidine with an acetylating agent. N-substituted amidoximes can be synthesized in a one-pot manner from secondary amides, which can then be used for the construction of 1,2,4-oxadiazole derivatives. nih.govrsc.org

Multicomponent reactions (MCRs) that assemble the 1,2,4-oxadiazole ring from three or more starting materials in a single operation are highly desirable. While specific MCRs for this compound are not extensively reported, the general principles of MCR design can be applied to develop novel routes to this target molecule.

Catalytic Systems and Green Chemistry Principles in N,5-dimethyl-1,2,4-oxadiazole Synthesis

The development of catalytic and environmentally benign synthetic methods is a major focus in modern organic chemistry. In the context of 1,2,4-oxadiazole synthesis, several advances have been made in this area.

Graphene oxide (GO) has been reported as an inexpensive, environmentally benign, metal-free heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as a dual-function catalyst, serving as both an oxidizing agent and a solid acid catalyst. nih.gov This system offers good substrate scope and sustainability.

The use of microwave irradiation has also been explored as a green chemistry approach to accelerate the synthesis of 1,2,4-oxadiazoles, often in solvent-free conditions. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Synthesis of Precursor Molecules for this compound Derivatization

The generation of a diverse library of this compound derivatives relies on the strategic synthesis of versatile precursor molecules. These precursors are the foundational building blocks that allow for systematic modifications at various positions of the oxadiazole core. Advanced synthetic strategies focus on preparing two primary classes of precursors: functionalized amidoximes, which enable derivatization at the C5 position, and substituted guanidines or their synthetic equivalents, which allow for modifications to the 3-amino group. Furthermore, the synthesis and subsequent cyclization of O-acylamidoxime intermediates represent a crucial pathway for the construction of the 1,2,4-oxadiazole ring itself.

Synthesis of Amidoximes for 5-Position Derivatization

Amidoximes are essential precursors for constructing the 1,2,4-oxadiazole ring, as the R-group of the amidoxime (R-C(=NOH)NH₂) ultimately becomes the substituent at the 5-position of the resulting heterocycle. nih.gov The ability to synthesize a wide array of substituted amidoximes is therefore critical for creating derivatives of this compound with varied functionality at this site.

The most prevalent and established method for amidoxime synthesis involves the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov This reaction is versatile and can be performed under various conditions. Typically, hydroxylamine hydrochloride is used in the presence of a base such as sodium carbonate, sodium hydroxide (B78521), or triethylamine (B128534) to liberate the free hydroxylamine for the reaction. nih.govirb.hr Solvent-free methods using ultrasonic irradiation have also been developed to produce amidoximes in high yields with short reaction times. nih.gov

Recent advancements have focused on one-pot procedures that start from more readily available functional groups. A notable method allows for the direct, one-pot synthesis of N-substituted amidoximes from carboxylic acids. rsc.org This process involves the sequential addition of an amine and then hydroxylamine hydrochloride to the carboxylic acid in the presence of a dehydrating agent like triphenylphosphine-iodine (Ph₃P-I₂). rsc.org This approach bypasses the need to first convert the carboxylic acid to a nitrile, streamlining the synthesis of diverse amidoxime precursors. rsc.org

| Starting Material | Key Reagents | Methodology | Typical Yield | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Nitrile | Hydroxylamine hydrochloride, Base (e.g., Na₂CO₃, Et₃N) | Nucleophilic addition of hydroxylamine to the nitrile group. | 63-93% | nih.gov |

| Aryl/Alkyl Nitrile | Hydroxylamine | Solvent-free synthesis under ultrasonic irradiation. | 70-85% | nih.gov |

| Carboxylic Acid | Amine, Hydroxylamine hydrochloride, Ph₃P–I₂ | One-pot synthesis via in situ amide formation and condensation. | Moderate to Good | rsc.org |

| Secondary Amide | Hydroxylamine hydrochloride, Ph₃P–I₂, Et₃N | Dehydrative condensation under mild conditions. | Good | rsc.orgrsc.org |

Synthesis of Guanidine-Based Precursors for 3-Amino Group Derivatization

Derivatization of the 3-amino group of the target compound, including N-alkylation or N-arylation, often begins with the synthesis of appropriately substituted guanidine (B92328) precursors. The synthesis of N-substituted and N,N'-disubstituted guanidines is a well-explored area of organic chemistry, with several reliable methods available.

A common strategy for preparing substituted guanidines involves the reaction of thioureas with amines in the presence of a coupling agent. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) can facilitate this transformation. scholaris.ca Alternatively, mercury(II) chloride (HgCl₂) is often used to activate the thiourea (B124793) for nucleophilic attack by an amine. scholaris.camdpi.com The use of carbamate-protected thioureas (e.g., N-Boc-thioureas) is advantageous as it yields protected guanidines that are easier to purify due to their reduced basicity. scholaris.ca

Another powerful approach employs guanylating agents, such as N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine. This reagent reacts with various amines to form protected guanidines, which can then be deprotected under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the desired substituted guanidine. nih.gov Solid-phase synthesis techniques have also been developed, where a resin-bound thiopseudourea is alkylated and subsequently treated with an amine to release the desired guanidine, allowing for high-throughput synthesis of diverse precursors. lookchem.com

| Starting Material | Key Reagents | Methodology | Precursor Type | Reference |

|---|---|---|---|---|

| Thiourea + Amine | EDCI or HgCl₂/Et₃N | Carbodiimide or metal-mediated coupling. | N-Substituted Guanidine | scholaris.camdpi.com |

| Amine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Guanylation with a pyrazole-based reagent. | N,N'-Di-Boc-Guanidine | nih.gov |

| Resin-bound Thiopseudourea + Alcohol | PPh₃, DIAD (Mitsunobu reaction) | Solid-phase synthesis via N-alkylation. | N-Alkylated Guanidine | lookchem.com |

| Cyanamide + Aryl Halide | Pd(0) catalyst, CO, Amine | Palladium-catalyzed carbonylative multicomponent reaction. | N-Acylguanidine | researchgate.net |

Synthesis and Cyclization of O-Acylamidoxime Intermediates

The reaction between an amidoxime and a carboxylic acid derivative (such as an acid chloride or anhydride) forms an O-acylamidoxime. nih.govnih.gov This intermediate is central to one of the most common methods for synthesizing 1,2,4-oxadiazoles, as it undergoes intramolecular cyclodehydration to form the heterocyclic ring. nih.gov

The acylation of amidoximes is typically straightforward and can be achieved by reacting the amidoxime with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net The isolation of the O-acylamidoxime is often possible but not always necessary, as one-pot procedures have been developed that proceed directly to the oxadiazole. nih.govmdpi.com

The subsequent cyclization of the O-acylamidoxime to the 1,2,4-oxadiazole is most frequently accomplished by heating, often in a high-boiling solvent such as toluene, xylene, or dimethylformamide (DMF). chim.it However, to avoid harsh thermal conditions that may not be compatible with sensitive functional groups, base-catalyzed methods have been developed. Strong bases in aprotic polar solvents, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO), have proven highly effective for promoting cyclization at room temperature. nih.gov This method provides excellent yields in short reaction times and is compatible with a wide range of functional groups. chim.it Microwave irradiation has also emerged as an efficient alternative to conventional heating for accelerating the cyclization step. researchgate.netchim.it

| Intermediate | Cyclization Conditions | Description | Advantage | Reference |

|---|---|---|---|---|

| O-Acylamidoxime | Thermal (Heating in Toluene, DMF, etc.) | Classical method involving heating to induce cyclodehydration. | Simple, well-established. | chim.it |

| O-Acylamidoxime | Base-Catalyzed (KOH/DMSO, NaOH/DMSO) | Base promotes intramolecular cyclization at room temperature. | Mild conditions, high yields, short reaction times. | nih.govchim.it |

| O-Acylamidoxime | Microwave Irradiation | Use of microwave energy to accelerate the reaction. | Rapid synthesis. | researchgate.netchim.it |

| Amidoxime + Carboxylic Acid Anhydride | MOH/DMSO (M=Na, K) | One-pot condensation and cyclization. | High efficiency, avoids isolation of intermediate. | nih.govmdpi.com |

Chemical Reactivity and Mechanistic Investigations of N,5 Dimethyl 1,2,4 Oxadiazol 3 Amine

Nucleophilic and Electrophilic Reactivity within the 1,2,4-Oxadiazole (B8745197) System

The 1,2,4-oxadiazole nucleus is a multifunctional system with distinct sites for both nucleophilic and electrophilic attack. chim.it The distribution of electrons within the ring creates a specific reactivity pattern. The N(4) nitrogen is generally considered the most nucleophilic and basic site, making it the preferred position for protonation and metal complexation. psu.edu The N(3) atom also exhibits nucleophilic character. chim.it

Conversely, the ring carbon atoms, C(3) and C(5), are electrophilic. chim.it The C(5) position is the most electrophilic site due to the electron-withdrawing effects of the adjacent O(1) and N(4) atoms. psu.edu This high electrophilicity makes C(5) highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present. psu.edu While the C(3) carbon is a weaker electrophilic center compared to C(5), it can still undergo nucleophilic attack, especially in the presence of strong activating groups or bidentate nucleophiles that facilitate ring-opening. psu.edu The N(2) atom is also considered an electrophilic center, primarily in intramolecular rearrangements where a side chain's nucleophilic atom attacks it, leading to the cleavage of the weak O(1)-N(2) bond. chim.itpsu.edu

Ring-Opening and Rearrangement Pathways of 1,2,4-Oxadiazoles

Due to its relatively low aromaticity and the inherent weakness of the O-N bond, the 1,2,4-oxadiazole ring readily undergoes rearrangements to form more stable heterocyclic systems. researchgate.netosi.lvpsu.edu These transformations can be initiated by thermal, photochemical, acid-catalyzed, or base-catalyzed conditions. chim.itresearchgate.net

Thermal activation of 1,2,4-oxadiazoles can induce significant molecular rearrangements. The most prominent of these is the Boulton-Katritzky Rearrangement (BKR), a thermal process involving an intramolecular nucleophilic substitution. chim.it In this reaction, a nucleophilic center within a side chain at the C(3) position attacks the electrophilic N(2) atom of the oxadiazole ring, resulting in the cleavage of the O-N bond and the formation of a new, often more stable, heterocyclic system. chim.it

Photochemical irradiation provides an alternative pathway for the transformation of the 1,2,4-oxadiazole core. chim.it Upon photo-induction, the ring can form a reactive open-chain intermediate that may have zwitterionic, bi-radical, or nitrene-like characteristics. chim.itpsu.edu Depending on the reaction conditions and the nature of the substituents, this intermediate can cyclize to various products. chim.it For 3-amino-1,2,4-oxadiazoles, two common photochemical rearrangement pathways are the ring contraction-ring expansion (RCE) route, which can yield 1,3,4-oxadiazoles, and the internal-cyclization isomerization (ICI) route, which produces regioisomeric 1,2,4-oxadiazoles. chim.it A third pathway, migration-nucleophilic attack-cyclization (MNAC), has also been investigated through computational studies. nih.gov

| Rearrangement Type | Trigger | Key Feature | Resulting Heterocycle(s) |

| Boulton-Katritzky (BKR) | Thermal | Intramolecular nucleophilic attack on N(2) | 1,2,3-Triazoles, 1,2,4-Triazoles, Imidazoles, Isoxazolines |

| Ring Contraction-Ring Expansion (RCE) | Photochemical | Formation of an open-chain intermediate | 1,3,4-Oxadiazoles |

| Internal-Cyclization Isomerization (ICI) | Photochemical | Isomerization via an internal cyclization | Regioisomeric 1,2,4-Oxadiazoles |

Both acids and bases can catalyze reactions involving the 1,2,4-oxadiazole ring, often facilitating rearrangements or condensation reactions. Base-catalyzed conditions are known to promote the Boulton-Katritzky rearrangement in certain substrates, such as N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones. chim.it The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through a simple one-pot, base-mediated process from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org Furthermore, base-catalyzed cyclization of O-acylamidoximes at room temperature is a highly efficient method for producing 1,2,4-oxadiazoles. nih.gov

Acid catalysis is also employed in the transformation of 1,2,4-oxadiazoles. For instance, amino-oxadiazoles can react with fluorinated-β-dicarbonyl compounds under acidic conditions, using catalysts like Montmorillonite-K10, to yield fluorinated imidazoles. chim.it The dimerization of nitrile oxides to form 1,2,4-oxadiazole-4-oxides can also be influenced by acidic or basic conditions. researchgate.net

Substitution Reactions on the 1,2,4-Oxadiazole Core and Amine Functionality of N,5-dimethyl-1,2,4-oxadiazol-3-amine

The substituents on the 1,2,4-oxadiazole core significantly influence its reactivity and can themselves be subject to chemical modification. Nucleophilic aromatic substitution (SNAr) is a key reaction for this ring system. As the C(5) position is the most electrophilic, it readily undergoes SNAr when a good leaving group is present. psu.edu The C(3) position is less reactive but can also participate in SNAr reactions if a strong leaving group like a chloro-substituent is attached. psu.edu

In this compound, the 5-methyl group is generally stable. The 3-amine functionality, however, introduces additional reactivity. The amine group is nucleophilic and can undergo reactions typical of primary or secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds. Structure-activity relationship studies have shown that attaching an amine group to the oxadiazole core can increase the hydrogen bonding capacity of the molecule. clockss.org The synthesis of 5-amino-substituted 1,2,4-oxadiazoles is readily achieved through the reaction of amidoximes with carbodiimides, highlighting the accessibility of amino-functionalized derivatives. clockss.org

Computational Studies on Reaction Mechanisms and Transition States for this compound Formation

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of 1,2,4-oxadiazoles. While specific studies on the formation of this compound are not extensively documented, research on related structures offers a strong basis for understanding the process. The most common synthetic routes include the cyclization of O-acylamidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. organic-chemistry.orgnih.gov

DFT calculations have been instrumental in elucidating the complex photochemical rearrangements of 3-amino-1,2,4-oxadiazoles. nih.gov These studies investigated the competitive RCE, ICI, and MNAC pathways for 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles. nih.gov Calculations of vertical excitation energies supported the involvement of a neutral singlet excited state in the initial photoexcitation process. nih.gov By analyzing the standard free energy of reactants, products, proposed intermediates, and transition states, researchers could rationalize the observed product selectivity based on the evolution of the excited state and the relative stabilization of intermediates in the subsequent thermally driven steps. nih.gov These computational findings align with experimental trapping studies and provide a detailed mechanistic picture of the factors controlling the reaction pathways. nih.gov

Comparative Reactivity Profiles with Other Oxadiazole Isomers and Nitrogen Heterocycles

The reactivity of the 1,2,4-oxadiazole ring is distinct when compared to its isomers (1,3,4- and 1,2,5-oxadiazoles) and other nitrogen-containing heterocycles. The 1,2,4-oxadiazole ring is considered one of the most electron-withdrawing heteroaryls, a property it shares with the 1,3,4-thiadiazole (B1197879) ring. researchgate.net This strong electron-withdrawing nature enhances the reactivity of attached substituents. researchgate.net

Compared to its 1,3,4-isomer, the 1,2,4-oxadiazole exhibits lower water solubility, which is attributed to the reduced hydrogen bond acceptor character of its nitrogen atoms. researchgate.net Significant differences in physical and pharmaceutical properties have been observed between amino-substituted 1,2,4- and 1,3,4-oxadiazole (B1194373) matched pairs, stemming from variations in hydrogen bond acceptor and donor strength. rsc.org The tendency of 1,2,4-oxadiazoles to undergo facile ring-opening and rearrangement into more stable products under thermal or basic conditions is a defining characteristic that can pose challenges for synthetic applications requiring high stability. researchgate.net In contrast, heterocycles like pyrrole (B145914) are more electron-donating than benzene (B151609) and are highly reactive in electrophilic aromatic substitution reactions, a reactivity pattern quite different from the electrophilicity of the carbon atoms in the 1,2,4-oxadiazole ring. researchgate.net

| Heterocycle | Key Reactivity Features | Aromaticity | Stability |

| 1,2,4-Oxadiazole | Electrophilic C(3)/C(5), nucleophilic N(4); prone to ring-opening and rearrangement (e.g., BKR). chim.itresearchgate.netpsu.edu | Low chim.itpsu.edu | Less stable; rearranges to other heterocycles. researchgate.netosi.lv |

| 1,3,4-Oxadiazole | More stable isomer; higher water solubility than 1,2,4-isomer. researchgate.netrsc.org | Higher | More stable than 1,2,4-oxadiazole. |

| 1,2,5-Oxadiazole (Furazan) | Ring is generally stable but can undergo reductive cleavage. | Aromatic | Generally stable. |

| Pyrrole | Electron-rich; undergoes electrophilic aromatic substitution readily. researchgate.net | Aromatic | Stable, but susceptible to oxidation/polymerization. |

| 1,3,4-Thiadiazole | Strongly electron-withdrawing, similar to 1,2,4-oxadiazole. researchgate.net | Aromatic | Generally stable. |

Spectroscopic and Advanced Structural Characterization of N,5 Dimethyl 1,2,4 Oxadiazol 3 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. For N,5-dimethyl-1,2,4-oxadiazol-3-amine, distinct signals are expected for the protons of the two methyl groups and the amine group.

The N-methyl (N-CH₃) protons are anticipated to appear as a singlet in the range of δ 2.5-3.0 ppm, influenced by the electron-withdrawing nature of the nitrogen atom and the oxadiazole ring. The C-methyl (C₅-CH₃) protons, attached directly to the heterocyclic ring, are expected to resonate as a singlet at a slightly lower field, typically around δ 2.3-2.6 ppm. The amine (NH₂) protons would likely produce a broad singlet, the chemical shift of which can be highly variable (δ 2.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

In analogues such as 5-phenyl-1,2,4-oxadiazol-3-amine, the aromatic protons typically appear as multiplets in the δ 7.5-8.1 ppm range. rsc.org The amine protons in these analogues are often observed as a broad singlet around δ 6.4 ppm. rsc.org The specific substitution pattern on the phenyl ring will dictate the complexity and chemical shifts of these aromatic signals.

Table 1: Representative ¹H NMR Data for 1,2,4-Oxadiazole (B8745197) Analogues

| Compound | Solvent | N-H Signal (δ ppm) | Aromatic-H Signals (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|---|

| 5-phenyl-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 6.43 (s, 2H) | 8.02–7.97 (m, 2H), 7.67 (t, 1H), 7.60 (t, 2H) | - |

| 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 6.51 (s, 2H) | 7.91 (dd, 1H), 7.87 (dd, 1H), 7.61–7.54 (m, 2H) | - |

Data sourced from reference rsc.org. s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two heterocyclic ring carbons (C₃ and C₅) and the two methyl carbons.

The C₃ carbon, attached to the amino and N-methyl groups, is expected to resonate at approximately δ 168-170 ppm. The C₅ carbon, bearing the other methyl group, would likely appear further downfield, around δ 172-174 ppm. scispace.com The N-methyl carbon signal is anticipated in the range of δ 25-35 ppm, while the C₅-methyl carbon should appear at a higher field, around δ 10-15 ppm.

Studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles show that the C₅-methyl group has little effect on the chemical shift of the C₃ carbon. scispace.com However, the methyl group at C₅ induces a significant downfield shift on the C₅ carbon itself. scispace.com In analogues like 5-phenyl-1,2,4-oxadiazol-3-amine, the heterocyclic carbons C₃ and C₅ resonate at approximately δ 169.5 ppm and δ 173.5 ppm, respectively. rsc.org Aromatic carbon signals for this analogue appear between δ 124.5 and δ 133.1 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 1,2,4-Oxadiazole Analogues

| Compound | Solvent | C₃ Signal (δ ppm) | C₅ Signal (δ ppm) | Aromatic-C Signals (δ ppm) | Other Signals (δ ppm) |

|---|---|---|---|---|---|

| 5-phenyl-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 169.47 | 173.45 | 133.12, 129.85, 127.81, 124.55 | - |

| 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 169.38 | 170.31 | 148.81, 134.12, 133.93, 131.35, 125.03, 118.37 | - |

Data sourced from references rsc.orgscispace.com.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecular structure.

HSQC would correlate the proton signals of the N-CH₃ and C₅-CH₃ groups directly to their attached carbon atoms, confirming their assignments in the ¹³C spectrum.

HMBC reveals long-range (2-3 bond) correlations. For this compound, HMBC spectra would be expected to show correlations from the C₅-CH₃ protons to the C₅ ring carbon and from the N-CH₃ protons to the C₃ ring carbon. These correlations provide definitive proof of the substituent positions on the oxadiazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by measuring its vibrational modes. For this compound, key vibrational bands would include:

N-H stretching: The amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3200-3500 cm⁻¹ region. In a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, these bands appear at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com

C-H stretching: Vibrations from the methyl groups are expected just below 3000 cm⁻¹. mdpi.com

C=N stretching: The C=N bond within the oxadiazole ring typically shows a strong absorption band in the 1640-1690 cm⁻¹ region. mdpi.comrsc.org

Ring vibrations: Characteristic stretching and bending vibrations of the 1,2,4-oxadiazole ring itself are expected in the fingerprint region (1500-1000 cm⁻¹).

The IR spectrum of an analogue, 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, shows prominent peaks at 3452 and 3334 cm⁻¹ (N-H stretching), 1649 cm⁻¹ (C=N stretching), and 1548 and 1349 cm⁻¹ (NO₂ stretching). rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₅H₈N₄O), the calculated exact mass for the protonated molecule [M+H]⁺ is 141.0771 Da. An HRMS measurement confirming this value would validate the molecular formula.

The fragmentation pattern observed in mass spectrometry provides structural information. Electron impact (EI) ionization of 1,2,4-oxadiazoles typically induces cleavage of the heterocyclic ring. researchgate.net A common fragmentation pathway involves the cleavage of the O-N and C-N bonds (at positions 1-2 and 3-4), leading to characteristic fragment ions. researchgate.net For substituted 1,2,4-oxadiazoles, fragmentation often involves the loss of substituents or parts of the side chains. newsama.com The fragmentation of 3,5-disubstituted 1,2,4-oxadiazoles often involves cleavage at the 1-5 and 3-4 bonds. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For a crystalline sample of this compound, X-ray diffraction would confirm the planarity of the 1,2,4-oxadiazole ring and provide exact measurements for all bond lengths and angles. For example, in the crystal structure of a related compound, 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, the oxadiazole ring is nearly coplanar with the attached phenyl ring. rsc.org

Analysis of crystal structures of various 1,2,4-oxadiazole derivatives reveals that the planarity and conformation are influenced by the substituents. st-andrews.ac.ukrsc.org Intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between heterocyclic or aromatic rings, can also be observed, providing insight into the crystal packing and solid-state properties of the compound. For instance, the crystal structure of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan shows extensive hydrogen bonding networks. rsc.org

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 5-phenyl-1,2,4-oxadiazol-3-amine |

| 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine |

| 5-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-3-amine |

| 3-phenyl-5-methyl-1,2,4-oxadiazole |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine |

| 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole |

Complementary Analytical Techniques in Research

In addition to foundational spectroscopic methods like NMR and IR spectroscopy, a range of complementary analytical techniques are indispensable for the comprehensive characterization of this compound and its analogues. These methods provide deeper insights into molecular structure, purity, and fragmentation, which are crucial for confirming synthesis and understanding chemical behavior. Techniques such as X-ray crystallography, mass spectrometry, and various chromatographic methods are routinely employed in the research and development of 1,2,4-oxadiazole derivatives. nih.govlew.ronih.gov

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. For 1,2,4-oxadiazole analogues, this method provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. lew.robeilstein-journals.org The structural assignments for novel 1,2,4-oxadiazole derivatives are often corroborated by X-ray structure analysis. lew.ro

For instance, the analysis of related heterocyclic compounds provides detailed crystallographic data. While specific data for this compound is not available, the study of analogous structures, such as a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, demonstrates the level of detail obtained. mdpi.com The crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate was also determined, revealing an almost parallel orientation between the isoxazole (B147169) and phenyloxadiazole ring systems. researchgate.net

Another example, 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, was analyzed to reveal its molecular geometry and hydrogen-bonding networks. nih.gov Such studies are vital for understanding the spatial arrangement and non-covalent interactions that can influence the physical and biological properties of these compounds.

Below is a table representing typical crystal data that can be obtained from X-ray diffraction analysis of a related oxadiazole derivative.

Table 1: Representative Crystal Data for a Substituted Oxadiazole Analogue

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄N₈O₃ |

| Formula Weight | 236.17 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.1681 (9) |

| b (Å) | 10.8147 (13) |

| c (Å) | 12.3448 (18) |

| β (°) | 103.155 (1) |

| Volume (ų) | 931.9 (2) |

| Z | 4 |

Data derived from the analysis of 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 1,2,4-oxadiazoles and for elucidating their fragmentation patterns. nih.gov Techniques such as electron impact (EI) and electrospray ionization (ESI) are commonly used. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the precise determination of molecular formulas. researchgate.netrsc.org

The fragmentation of the 1,2,4-oxadiazole ring under mass spectrometric conditions has been extensively studied. Electron impact mass spectra can reveal characteristic fragmentation pathways, which are often influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net For example, the substitution of different groups at the C-3 and C-5 positions can significantly alter the fragmentation modes. researchgate.net ESI-MS/MS experiments are particularly useful for distinguishing between isomers, such as 3- and 5-substituted N-methylpyridinium-1,2,4-oxadiazoles, by analyzing their principal fragmentation pathways. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for an Isomer

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.09274 | 128.2 |

| [M+Na]⁺ | 165.07468 | 136.6 |

| [M-H]⁻ | 141.07818 | 131.3 |

| [M+NH₄]⁺ | 160.11928 | 147.6 |

| [M+K]⁺ | 181.04862 | 138.0 |

Data represents predicted values for 5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, an isomer of the target compound. uni.lu

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound and its analogues. nih.gov In the synthesis of 1,2,4-oxadiazole derivatives, HPLC is often used to purify crude products and to confirm that the final compounds meet a high purity standard (e.g., >95%) required for further studies. nih.gov

For example, in the synthesis of a series of 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, purification was achieved by HPLC on a Synergi Fusion-RP 80 column with a methanol/water eluent. nih.gov Similarly, the analysis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in plasma was performed using an HPLC-MS/MS method with a Kinetex Phenyl Hexyl column in a gradient mode. rrpharmacology.ru Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions during synthesis. rsc.org

Computational Studies

In conjunction with experimental techniques, computational chemistry offers valuable insights into the structural and electronic properties of 1,2,4-oxadiazole derivatives. researchgate.net Density Functional Theory (DFT) calculations are employed to optimize molecular geometries, which can then be compared with data from X-ray crystallography. researchgate.net These computational methods can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra. researchgate.net Furthermore, calculations of molecular electrostatic potential maps help to identify the electrophilic and nucleophilic regions of the molecule, providing information about its reactivity. researchgate.net

Theoretical and Computational Chemistry Approaches for N,5 Dimethyl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of N,5-dimethyl-1,2,4-oxadiazol-3-amine. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to investigate oxadiazole isomers and their derivatives. bohrium.comresearchgate.net These calculations provide insights into frontier orbital energies (HOMO and LUMO), energy gaps, and dipole moments, which are crucial for understanding the molecule's electronic behavior. bohrium.com

For the 1,2,4-oxadiazole (B8745197) ring system, DFT studies help in determining optimized bond lengths and angles. For instance, in related 1,3,4-oxadiazoles, calculated bond lengths for C–O, C=N, and N–N are in good agreement with experimental data. tandfonline.com Similar calculations for this compound would reveal the influence of the methyl and amine substituents on the ring geometry. The electronic properties, such as charge distribution and molecular electrostatic potential (MEP), can also be mapped, identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of Oxadiazole Derivatives using DFT Note: This table is illustrative and based on general findings for oxadiazole derivatives. Specific values for this compound would require dedicated calculations.

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Varies with substituents | Indicates electron-donating ability |

| LUMO Energy | Varies with substituents | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Influences chemical reactivity and stability. bohrium.com | Relates to kinetic stability and electronic transitions |

| Dipole Moment | Dependent on molecular symmetry and substituents | Affects intermolecular interactions and solubility |

Prediction of Reactivity and Stability via Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity and stability of this compound. The 1,2,4-oxadiazole ring is known for its tendency to undergo rearrangements into more stable heterocyclic systems, a characteristic attributed to its relatively low aromaticity and the weak O–N bond. psu.eduresearchgate.net

Computational methods can model reaction pathways, calculate activation energies for potential rearrangements, and identify stable intermediates. chemintech.ru For example, quantum chemical modeling has been used to study the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, elucidating the energy of intermediates and transition states. chemintech.ruresearchgate.net These models can predict that the stability of the 1,2,4-oxadiazole ring is influenced by its substituents. bohrium.com The presence of the electron-donating amine group at the 3-position and the methyl group at the 5-position likely affects the electronic distribution and, consequently, the stability of the ring.

Global reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's stability and reactivity. bohrium.comresearchgate.net Higher hardness and lower softness values generally correlate with greater stability.

Aromaticity and Electronic Delocalization Analysis of the 1,2,4-Oxadiazole Ring System

The aromaticity of the 1,2,4-oxadiazole ring is a subject of considerable interest and can be analyzed using computational methods. Aromaticity is linked to electron delocalization within the ring, which in turn influences the molecule's stability, reactivity, and magnetic properties. arxiv.org The 1,2,4-oxadiazole ring is generally considered to be one of the least aromatic among the five-membered heterocyclic systems. psu.edu

Several computational indices are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Negative NICS values typically indicate aromaticity. Studies on the related 1,3,4-oxadiazole (B1194373) ring have shown that NICS calculations predict a relatively high degree of aromaticity. tandfonline.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the bond length alternation around the ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. The HOMA approach for 1,3,4-oxadiazoles suggests a non-aromatic character. tandfonline.com

Electron Delocalization Indices: Tools like the multicenter index (MCI) and the average of two-center indices (AV1245) can be used to analyze electron delocalization pathways in cyclic systems. rsc.org

These analyses help to understand the extent of π-electron delocalization within the 1,2,4-oxadiazole ring of this compound and how the substituents modulate this property. The interplay between different aromaticity indicators provides a comprehensive picture of the ring's electronic nature. tandfonline.com

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While this compound is a relatively small and rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its conformational dynamics and intermolecular interactions in condensed phases. MD simulations model the movement of atoms over time, offering a dynamic picture of the molecule's behavior. acs.org

These simulations can be used to:

Explore Conformational Preferences: Analyze the rotational barriers of the methyl and amine groups and their preferred orientations.

Study Intermolecular Interactions: Simulate the molecule in a solvent or in a condensed phase to understand how it interacts with neighboring molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. This is crucial for predicting properties like solubility and crystal packing.

Investigate Binding Mechanisms: If the molecule is studied as a ligand for a biological target, MD simulations can reveal the stability of the protein-ligand complex and the key interactions that govern binding affinity. sciepub.com

For example, MD simulations have been used to examine the dynamic stability and conformational behavior of other oxadiazole derivatives in complex with biological targets. acs.org

In Silico Approaches for Chemical Property Prediction

In silico methods, which encompass a broad range of computational techniques, are widely used to predict the chemical and biological properties of molecules like this compound. These approaches are often employed in the early stages of drug discovery and materials science to screen large numbers of compounds and prioritize them for synthesis and experimental testing. researchgate.net

Predicted properties can include:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion profiles are crucial for assessing the drug-likeness of a compound. acs.orgnih.govnih.gov

Toxicity: Predicting potential toxic effects is a critical component of safety assessment. nih.gov

Biological Activity: In silico models can predict the likelihood of a molecule interacting with specific biological targets. researchgate.net

For instance, in silico prediction of analgesic activity and acute toxicity has been performed for N-amidoalkylated derivatives of 1,3,4-oxadiazole. researchgate.net Similarly, ADME predictions for other oxadiazole derivatives have been used to assess their drug-likeness, often showing compliance with rules like Lipinski's rule of five. acs.orgnih.gov

Applications of N,5 Dimethyl 1,2,4 Oxadiazol 3 Amine and Its Derivatives in Advanced Chemical Materials

Utilization as Versatile Building Blocks and Intermediates in Organic Synthesis

The 1,2,4-oxadiazole (B8745197) scaffold is a significant building block in organic synthesis, prized for its stability and its role as a bioisostere for ester and amide functionalities. clockss.orglifechemicals.com N,5-dimethyl-1,2,4-oxadiazol-3-amine, in particular, serves as a versatile intermediate for constructing more complex molecular architectures. The presence of a reactive primary amine group and a methyl group on the stable oxadiazole core allows for a wide range of chemical transformations.

Synthetic chemists utilize this compound in multistep reaction sequences. The amino group can undergo acylation, alkylation, and diazotization, leading to a diverse library of derivatives. researchgate.netresearchgate.net The synthesis of 1,2,4-oxadiazoles often proceeds through the cyclization of O-acylated amidoximes, which are formed from the reaction of amidoximes with various acylating agents like carboxylic acids or their derivatives. researchgate.netresearchgate.netnih.gov This process underscores the role of such compounds as key intermediates. The functional groups on the this compound core can be strategically modified to tune the physicochemical properties of the target molecules, making it a valuable starting material for applications ranging from medicinal chemistry to materials science. lifechemicals.comsigmaaldrich.com

Role in the Design and Preparation of Energetic Materials

The field of energetic materials continuously seeks new compounds that offer a superior balance of performance and safety. rsc.org Derivatives of 1,2,4-oxadiazole are prominent candidates due to the high nitrogen content and positive heat of formation associated with the heterocyclic ring, which are critical attributes for high-energy-density materials (HEDMs). nih.govfrontiersin.org

A primary strategy in designing HEDMs is to construct molecules with a high nitrogen-to-carbon ratio, as the formation of stable dinitrogen (N₂) gas upon decomposition releases a significant amount of energy. nih.gov The this compound framework is an excellent platform for this purpose. The amine group can be readily converted into more energetic functionalities, such as nitramino (-NHNO₂) or azido (B1232118) (-N₃) groups, or used as a point of attachment to link the oxadiazole ring with other nitrogen-rich heterocycles like furazans, triazoles, or tetrazoles. researchgate.netnih.govresearchgate.net This molecular "stitching" of high-nitrogen rings results in compounds with enhanced densities, high heats of formation, and consequently, superior detonation properties. nih.govrsc.org

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 1.65 | 7,810 | - |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.82 | 8,822 | 35.1 |

| Azo-substituted 1,2,4-oxadiazole derivative | 1.63 - 1.76 | 6,807 - 8,614 | 18.8 - 31.6 |

| 1,3,4-Oxadiazole (B1194373) bridged polynitropyrazole (3a) | - | 8,099 | 27.14 |

A critical challenge in HEDM development is mitigating sensitivity to external stimuli such as impact and friction without compromising energetic output. rsc.org Structural modification of the this compound backbone is a key strategy to achieve this balance. Research has shown that incorporating the 5-methyl-1,2,4-oxadiazole (B8629897) moiety into a larger energetic molecule can significantly improve its insensitivity. nih.govfrontiersin.org For instance, replacing a highly sensitive nitramino group with this oxadiazole derivative can increase impact resistance, making the resulting material safer to handle and store. nih.gov

The enhanced stability is often attributed to the molecular structure and intermolecular interactions. The presence of extensive hydrogen bonding and π-π stacking in the crystal lattice of these compounds can lock the molecules in place, requiring more energy to initiate decomposition. nih.govrsc.org This contributes to both higher thermal stability (higher decomposition temperatures) and lower mechanical sensitivity. researchgate.net

| Compound/Derivative Type | Decomposition Temp (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|---|

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | - | 37.8 | >360 |

| Energetic salts of (1,2,4-oxadiazolyl)furazan | 203 - 255 | >40 | >360 |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | - | 40 | >360 |

| 1,3,4-Oxadiazole bridged polynitropyrazole (3a) | 338 | >40 | >360 |

| 1,3,4-Oxadiazole bridged polynitropyrazole (6b) | 265 | 30 | 360 |

Contributions to Polymer Science and Macromolecular Engineering

In polymer science, monomers containing heterocyclic rings are often used to synthesize high-performance polymers with enhanced thermal stability and specific mechanical properties. While direct studies on the polymerization of this compound are not extensively documented, its chemical structure suggests significant potential. The bifunctional nature of the molecule, with its primary amine group, allows it to act as a monomer or a cross-linking agent.

Ligand Design in Coordination Chemistry for Specific Chemical Applications

Oxadiazole isomers are well-established as effective ligands in coordination chemistry. nih.gov The nitrogen atoms within the 1,2,4-oxadiazole ring possess lone pairs of electrons that can readily coordinate with a variety of metal ions. This compound offers multiple coordination sites: the two nitrogen atoms of the heterocyclic ring and the nitrogen atom of the exocyclic amine group.

This multi-dentate character allows it to function as a chelating or bridging ligand, forming stable complexes with transition metals. The specific coordination mode would depend on the reaction conditions and the nature of the metal center. These metal complexes have potential applications in catalysis, materials science (e.g., as components of metal-organic frameworks), and as luminescent materials. The ability to modify the substituents on the oxadiazole ring provides a pathway to fine-tune the electronic and steric properties of the ligand, thereby influencing the chemical and physical properties of the resulting metal complex.

Applications in Agrochemicals and Related Industrial Chemical Formulations

The 1,2,4-oxadiazole moiety is a recognized pharmacophore and is present in various biologically active compounds. This includes molecules with potential applications in agriculture. For instance, certain derivatives of 1,2,4-oxadiazole have been reported to exhibit fungicidal activity. lifechemicals.com

While this compound itself is not a commercial agrochemical, its structure represents a valuable scaffold for the discovery of new active ingredients. By synthesizing a combinatorial library of compounds derived from this core structure and screening them for biological activity, researchers can identify new candidates for development as herbicides, insecticides, or fungicides. The versatility of the amine group allows for the attachment of various other functional groups, which is a common strategy in agrochemical research to optimize efficacy, selectivity, and environmental profile.

Future Research Directions and Emerging Trends in N,5 Dimethyl 1,2,4 Oxadiazol 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For N,5-dimethyl-1,2,4-oxadiazol-3-amine and its analogs, research is moving beyond traditional synthetic methods towards more sustainable practices.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, improved reaction control, and scalability. The synthesis of 1,2,4-oxadiazoles has been successfully demonstrated in flow, often involving the reaction of amidoximes with acylating agents followed by high-temperature cyclization. Future research will likely focus on adapting these flow methodologies for the specific, high-yielding synthesis of this compound, potentially in a multi-step, continuous sequence.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. This technology can significantly reduce reaction times and improve yields in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. The application of microwave-assisted synthesis to this compound could lead to more energy-efficient and rapid production methods.

Green Catalysts: The use of heterogeneous and reusable catalysts is a key principle of green chemistry. Graphene oxide has been explored as a metal-free catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, showcasing its dual role as both an oxidizing agent and a solid acid catalyst. nih.gov Future investigations may explore similar green catalysts for the synthesis of this compound, minimizing waste and avoiding the use of toxic heavy metals.

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The 1,2,4-oxadiazole ring, while relatively stable, possesses unique reactivity that can be exploited for the synthesis of novel molecular architectures. Future research will delve into the unconventional reactivity of this compound to unlock new synthetic pathways and applications.

Emerging areas of exploration include:

Ring-Opening and Rearrangement Reactions: The 1,2,4-oxadiazole ring can undergo thermal and photochemical rearrangements. A notable example is the Boulton-Katritzky rearrangement, which involves the thermal reorganization of the oxadiazole ring system. For 3-amino-1,2,4-oxadiazoles, photochemical isomerization to 1,3,4-oxadiazoles has also been observed. frontiersin.org Investigating the behavior of this compound under various energetic inputs could reveal novel rearrangement pathways, leading to the formation of other heterocyclic systems.

Cycloaddition Reactions: The 1,2,4-oxadiazole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile. These reactions provide a powerful tool for the construction of complex polycyclic systems. Exploring the cycloaddition chemistry of this compound with various dienophiles or dipoles could lead to the discovery of new and structurally diverse compounds.

Catalytic Transformations: The functional groups on the this compound molecule, namely the amino and methyl groups, offer sites for catalytic functionalization. Research into selective C-H activation of the methyl group or catalytic cross-coupling reactions involving the amino group could expand the chemical space accessible from this starting material.

Advanced Spectroscopic and Structural Characterization of Complex Architectures

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational design and application. Advanced spectroscopic and crystallographic techniques will play a pivotal role in this endeavor.

While specific spectral data for this compound is not widely published, the characterization of a closely related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, provides insights into the expected spectroscopic features. nih.gov

| Spectroscopic Data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | |

| Technique | Observed Features |

| IR (KBr, cm⁻¹) | 3409, 3328, 3255, 3211 (NH₂), 2952, 2927 (C-H), 1646 (C=N) |

| ¹H NMR (CDCl₃, ppm) | δ 5.98 (2H, s, CH), 4.17 (2H, br s, NH₂), 2.13 (6H, s, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH₃), 108.8 (CH), 12.1 (CH₃) |

| HRMS (ESI-TOF) | m/z: calcd for C₈H₁₁N₄O [M + H]⁺ 179.0927. Found, 179.0930 |

Future research on this compound will necessitate a comprehensive characterization campaign, including:

Multinuclear NMR Spectroscopy: Detailed 1D and 2D NMR studies (¹H, ¹³C, ¹⁵N) will be essential to unambiguously assign all spectral signals and to study intermolecular interactions.

High-Resolution Mass Spectrometry: ESI-TOF and other high-resolution mass spectrometry techniques will be crucial for confirming the elemental composition and for studying fragmentation patterns.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure of this compound or its derivatives would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular packing in the solid state.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is revolutionizing chemical research. For this compound, these in silico approaches can accelerate the discovery of new derivatives with desired properties and guide experimental efforts.

Emerging trends in this area include:

In Silico Screening and Molecular Docking: Virtual libraries of this compound derivatives can be screened against biological targets using molecular docking simulations to identify potential drug candidates. frontiersin.org This approach has been successfully applied to other 1,2,4-oxadiazoles for the discovery of novel enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of 1,2,4-oxadiazole derivatives with their biological activity or physical properties. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADME/Tox Prediction: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of molecules. Applying these models to virtual derivatives of this compound can help in the early identification of compounds with favorable pharmacokinetic and safety profiles. frontiersin.org

De Novo Design: AI algorithms can be trained on existing chemical data to generate novel molecular structures with a high probability of possessing desired properties. This approach could be used to design new 1,2,4-oxadiazole-based compounds with optimized characteristics for specific applications.

Expanding the Chemical Space and Applications in Diverse Materials Science Fields

Beyond its potential in medicinal chemistry, the this compound scaffold holds promise for applications in materials science. The unique electronic and structural features of the 1,2,4-oxadiazole ring can be harnessed to create novel functional materials.

Potential future applications in materials science include:

Energetic Materials: The high nitrogen content and positive heat of formation of the 1,2,4-oxadiazole ring make it an attractive building block for the development of energetic materials with a good balance of performance and sensitivity. frontiersin.orgnih.gov Research into the nitration or incorporation of other energetic functionalities onto the this compound core could lead to new energetic compounds.

Liquid Crystals: The rigid, planar structure of the 1,2,4-oxadiazole ring is a desirable feature for the design of liquid crystalline materials. By attaching appropriate mesogenic units to the this compound scaffold, it may be possible to create novel liquid crystals with unique phase behavior and electro-optical properties. lifechemicals.com

Organic Light-Emitting Diodes (OLEDs): 1,3,4-Oxadiazole (B1194373) derivatives have been extensively studied as electron-transporting and light-emitting materials in OLEDs. The related 1,2,4-oxadiazole ring also possesses favorable electronic properties. Future work could explore the synthesis of this compound derivatives with extended conjugation to investigate their potential as components in organic electronic devices.

Polymers: The amino group on this compound provides a handle for its incorporation into polymer backbones or as a pendant group. This could lead to the development of new polymers with tailored thermal, mechanical, and electronic properties.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups at N and C5 positions), while ¹³C NMR confirms oxadiazole ring carbons and substituents .

- Mass Spectrometry : HRMS differentiates molecular ions from potential byproducts, especially when synthesizing analogs .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound analogs?

Advanced Research Question

- Byproduct minimization : Use Schlenk techniques to exclude moisture/oxygen, which can hydrolyze intermediates. For example, nitro-group reduction in oxadiazoles requires inert atmospheres to avoid over-reduction .

- Green chemistry principles : Microwave-assisted synthesis reduces reaction times and improves selectivity by enabling rapid, uniform heating .

- pH control : Adjusting reaction pH (e.g., using triethylamine) prevents acid-catalyzed decomposition of sensitive intermediates .

What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Advanced Research Question

- Analog synthesis : Systematic substitution at the oxadiazole ring (e.g., halogenation or aryl-group introduction) to evaluate bioactivity trends. For instance, electron-withdrawing groups may enhance binding to enzymatic targets .

- Biological assays : Pair SAR with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to identify pharmacophores. Evidence from related oxadiazoles shows that 3-amine substituents significantly modulate activity against neurological targets .

- Computational docking : Molecular dynamics simulations predict binding modes to receptors (e.g., kinases or GPCRs), guiding rational design .

How can computational methods predict the metabolic stability and toxicity of this compound derivatives?

Advanced Research Question

- ADMET modeling : Tools like SwissADME or Protox predict absorption, distribution, and cytochrome P450 interactions. For example, methyl groups may reduce metabolic clearance by blocking oxidation sites .

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity with biomolecules, identifying potential toxicophores (e.g., reactive nitro groups) .

- In silico toxicity screening : Platforms like ToxTree flag structural alerts (e.g., mutagenic potential of aromatic amines) .

How should researchers address contradictions in reported biological activities of structurally similar oxadiazole derivatives?

Advanced Research Question

- Data triangulation : Compare results across multiple assays (e.g., in vitro vs. in vivo models) to distinguish compound-specific effects from assay artifacts. For example, diuretic activity in some oxadiazoles but not others may reflect subtle substituent differences .

- Meta-analysis : Aggregate published SAR data to identify trends (e.g., logP thresholds for blood-brain barrier penetration).

- Mechanistic studies : Use knockout models or isothermal titration calorimetry (ITC) to validate target engagement and rule off-target effects .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Process safety : Evaluate thermal stability of intermediates via DSC (Differential Scanning Calorimetry) to avoid exothermic decomposition during scale-up .

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for cost-effective large-scale production.

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities, particularly genotoxic nitrosamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.